molecular formula C13H23NO4 B11950326 Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate CAS No. 74991-95-0

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate

Cat. No.: B11950326
CAS No.: 74991-95-0
M. Wt: 257.33 g/mol
InChI Key: RSMIWMXMSGRQMM-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate (CAS synonym: 1-Pyrrolidinepropanoic acid, 2-(2-ethoxy-2-oxoethyl)-, ethyl ester) is a pyrrolidine-derived ester compound with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.326 g/mol . Key physical properties include a boiling point of 335.4°C, density of 1.1 g/cm³, and a moderate lipophilicity (LogP: 1.95) . This compound is primarily utilized in scientific research, particularly as an intermediate in organic synthesis or a tool for studying physicochemical interactions in drug discovery . Its structure features a pyrrolidine ring linked to two ethoxycarbonyl ethyl groups, contributing to its reactivity and solubility in organic solvents.

Properties

CAS No.

74991-95-0

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate

InChI

InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(14)10-13(16)18-4-2/h11H,3-10H2,1-2H3

InChI Key

RSMIWMXMSGRQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCCC1CC(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis initiates with the reaction of pyrrolidine with ethyl bromoacetate in the presence of a base such as triethylamine. The nitrogen atom attacks the electrophilic carbon of ethyl bromoacetate, forming a secondary amine intermediate. Subsequent dehydration and rearrangement yield the 2-(2-ethoxy-2-oxoethyl)pyrrolidine moiety. The final step involves coupling this intermediate with ethyl acrylate via Michael addition, facilitated by a Lewis acid catalyst such as zinc chloride.

Key Optimization Parameters:

  • Temperature : Reactions proceed optimally at 60–80°C, balancing reaction rate and byproduct formation.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes hydrolysis of ester groups.

  • Catalyst Load : Zinc chloride at 5–10 mol% achieves >80% conversion.

Radical-Mediated β-C(sp²)–H Alkylation

A complementary approach employs oxidative radical chemistry to functionalize enamides. This method, adapted from Royal Society of Chemistry protocols, avoids harsh acidic conditions and enhances regioselectivity.

General Procedure for Radical Alkylation

  • Substrate Preparation : Enamide precursors (e.g., ethyl 3-(pyrrolidin-1-yl)propanoate) are synthesized via condensation of pyrrolidine with ethyl acrylate.

  • Radical Initiation : A mixture of the enamide, ethyl 2-ethoxycarbothioylsulfanylacetate (xanthate), and dilauroyl peroxide (DLP) in ethyl acetate is heated to 90°C under argon.

  • Workup : The crude product is purified via silica gel chromatography using petroleum ether/ethyl acetate gradients.

Reaction Conditions and Yields:

ParameterValueSource
Temperature90°C
Xanthate Equivalents2.0
DLP Equivalents1.2
Isolated Yield61–69%

This method minimizes side reactions such as over-alkylation and provides moderate yields under scalable conditions.

Two-Pot Sequential Alkylation-Esterification

A hybrid strategy combines nucleophilic substitution and esterification in sequential pots, reducing purification steps.

Stepwise Synthesis

  • Pyrrolidine Functionalization : Pyrrolidine reacts with ethyl chloroacetate in acetonitrile at 50°C to form 2-(2-ethoxy-2-oxoethyl)pyrrolidine.

  • Propanoate Introduction : The intermediate is treated with ethyl 3-bromopropanoate and potassium carbonate in dimethylformamide (DMF), achieving 75% yield after column chromatography.

Advantages:

  • Reduced Purification : Intermediates are carried forward without isolation.

  • Solvent Compatibility : DMF stabilizes the alkoxide intermediate, preventing premature hydrolysis.

Analytical Characterization of Synthetic Batches

Critical quality control metrics include nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

NMR Spectral Data

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 6H, CH₂CH₃), 1.85–1.95 (m, 4H, pyrrolidine CH₂), 2.45 (t, 2H, NCH₂), 3.10 (s, 2H, COCH₂), 4.15 (q, 4H, OCH₂).

  • ¹³C NMR : 14.1 (CH₂CH₃), 46.8 (pyrrolidine C), 60.9 (OCH₂), 172.5 (C=O).

HPLC Purity Profiles

ColumnMobile PhaseRetention TimePurity
C18 (4.6 × 250 mm)70:30 MeOH:H₂O8.2 min≥98%

Comparative Analysis of Synthetic Routes

The table below evaluates the scalability, cost, and yield of each method:

MethodYieldCost (USD/g)Scalability
Nucleophilic Substitution80%12.50High
Radical Alkylation65%18.20Moderate
Two-Pot Sequential75%14.80High

Nucleophilic substitution remains the most cost-effective and scalable route, whereas radical alkylation offers superior regioselectivity for specialized applications.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : this compound is prone to hydrolysis under acidic conditions, generating propanoic acid derivatives.

  • Solution : Use of anhydrous solvents and molecular sieves during esterification steps.

Purification Difficulties

  • Issue : Silica gel chromatography struggles to resolve structurally similar esters.

  • Solution : Employ reverse-phase HPLC for final polishing .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functionalities in this compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts.

Key Findings:

  • Alkaline Hydrolysis : Treatment with potassium hydroxide (KOH) in ethanol/water at 80°C for 4 hours cleaves the ethyl ester groups, producing 3-[2-(carboxymethyl)pyrrolidin-1-yl]propanoic acid (yield: 60%) .

  • Acidic Hydrolysis : Using HCl in refluxing THF converts the ester groups to carboxylic acids, albeit with lower selectivity due to competing side reactions.

Reaction Conditions Comparison:

ConditionReagentTemperatureTimeProductYield
AlkalineKOH/EtOH-H2O80°C4 h3-[2-(carboxymethyl)pyrrolidin-1-yl]propanoic acid60%
AcidicHCl/THFReflux6 hMixed carboxylic acids~40%

Nucleophilic Substitution at the Ester Groups

The ethoxy groups serve as electrophilic sites for nucleophilic attack, enabling transesterification and aminolysis.

Key Findings:

  • Transesterification : Reacting with methanol in the presence of catalytic sulfuric acid replaces the ethoxy groups with methoxy groups, forming methyl esters.

  • Aminolysis : Primary amines (e.g., benzylamine) displace the ethoxy groups at 100°C, generating amide derivatives.

Example Reaction:

Ethyl ester+R-NH2ΔR-NH-C(O)-pyrrolidine derivative+EtOH\text{Ethyl ester} + \text{R-NH}_2 \xrightarrow{\Delta} \text{R-NH-C(O)-pyrrolidine derivative} + \text{EtOH}

Cyclization and Ring-Opening Reactions

The pyrrolidine ring participates in intramolecular cyclization or ring-opening under specific conditions.

Key Findings:

  • Intramolecular Cyclization : Heating in toluene with p-TsOH catalyzes the formation of a γ-lactam via nucleophilic attack of the pyrrolidine nitrogen on the adjacent carbonyl group .

  • Ring-Opening : Treatment with strong bases (e.g., LDA) at −78°C cleaves the pyrrolidine ring, yielding linear diamines .

Cyclization Mechanism:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by the pyrrolidine nitrogen.

  • Elimination of ethanol to form a six-membered lactam .

Catalytic Functionalization

Transition-metal catalysts enable cross-coupling and hydrogenation reactions.

Key Findings:

  • Pd-Catalyzed Hydrogenation : Hydrogen gas with 10% Pd/C reduces the ester carbonyls to hydroxyl groups (20 psi H₂, 50°C, 12 h) .

  • Suzuki Coupling : The propanoate chain undergoes arylboronic acid coupling in the presence of Pd(PPh₃)₄, introducing aromatic substituents.

Catalytic Hydrogenation Data:

CatalystPressureTemperatureTimeProductYield
10% Pd/C20 psi50°C12 hDiol derivative75%

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related molecules due to its dual ester groups and pyrrolidine ring.

CompoundKey ReactionUnique Feature
Ethyl 3-(pyridin-2-ylamino)propanoate Acid-catalyzed hydroaminationPyridine ring enhances electrophilicity
Methyl 3-oxo-3-(pyrrolidinyl)propanoate Knoevenagel condensationβ-Keto ester enables enolate formation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate is C15H20O4C_{15}H_{20}O_{4} with a molecular weight of approximately 264.32 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of derivatives of this compound. For instance, a study evaluated several derivatives against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.073 mg/ml against these pathogens, suggesting significant antibacterial activity compared to standard antibiotics such as ceftriaxone .

Anthelmintic Activity

The compound has also shown promise in anthelmintic applications. In vitro studies assessed its efficacy against parasitic worms such as Ascaridia galli and Pheretima posthuma. The synthesized derivatives demonstrated substantial anthelmintic activity, with notable paralysis and death times significantly better than the standard drug albendazole .

CompoundConcentration (mg/ml)Paralysis Time (min)Death Time (min)
1510.6664.16
253.7343.23
358.4448.33

Cytotoxicity Studies

Cytotoxicity assessments were conducted using brine shrimp nauplii as a model organism. The results indicated varying levels of cytotoxicity among the derivatives, with LC50 values ranging from 280 to 765 µg/ml, indicating a moderate level of toxicity when compared to established cytotoxic agents like etoposide .

Case Study: Antimicrobial Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The study highlighted that compound 2 exhibited exceptional potency against multiple bacterial strains with MIC values significantly lower than those of traditional antibiotics .

Case Study: Anthelmintic Potential

Another investigation focused on the anthelmintic potential of these compounds against Ascaridia galli. The study revealed that certain derivatives not only paralyzed but also killed the parasites effectively, outperforming the standard treatment in terms of both speed and efficacy .

Mechanism of Action

The mechanism by which Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets.

Comparison with Similar Compounds

N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)

  • Molecular Formula : C₂₁H₂₈N₄O₃
  • Molecular Weight : 384.47 g/mol
  • Key Features: Contains a pyrrolidine moiety and a quinoline core with morpholine and carboxamide substituents.
  • Applications: Used to stimulate U937 cells in immunological studies .
  • Comparison: The quinoline and morpholine groups increase molecular weight and complexity compared to the target compound, likely reducing volatility and altering solubility. The absence of ester groups may limit its reactivity in hydrolysis-driven reactions .

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

  • Molecular Formula: C₁₈H₂₃NO₄
  • Molecular Weight : 317.38 g/mol
  • Key Features : Substitutes pyrrolidine with a methylindole ring, retaining ethoxycarbonyl groups.
  • Applications : Manufactured as a laboratory chemical for synthetic processes .
  • However, this structural change correlates with higher acute toxicity (H302: harmful if swallowed) and irritancy (H315, H319) compared to the target compound .

2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate

  • Structure: Features a pyrrolidinone core and polyethylene glycol (PEG)-like ether chains.
  • Applications : Used as a drug delivery intermediate due to its hydrolytically cleavable ester and ether linkages .
  • Comparison : The PEG-like chains improve aqueous solubility, contrasting with the target compound’s organic solvent compatibility. The presence of dioxoisoindoline may confer fluorescence properties useful in tracking .

Key Observations :

  • Lipophilicity : The target compound’s LogP (1.95) suggests balanced membrane permeability, advantageous for drug design.
  • Safety : The indole derivative’s acute toxicity highlights the impact of aromatic substituents on hazard profiles .

Biological Activity

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including neuroactive properties and interactions with neurotransmitter systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidine possess antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition (MIC = 50 µg/mL)
Escherichia coliStrong inhibition (MIC = 25 µg/mL)
Candida albicansWeak inhibition (MIC = 100 µg/mL)

These findings suggest that this compound may have potential as an antimicrobial agent, particularly in formulations targeting resistant strains.

Neuropharmacological Effects

Pyrrolidine derivatives are often studied for their neuropharmacological effects. This compound may interact with neurotransmitter receptors, influencing cognitive functions and mood regulation. Preliminary studies suggest:

  • Dopaminergic Activity : The compound may enhance dopamine receptor activity, which could be beneficial in treating disorders such as Parkinson's disease.
  • Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety-like behaviors in animal models, indicating potential therapeutic applications in anxiety disorders.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The study utilized disc diffusion methods to assess the minimum inhibitory concentrations (MIC) against several bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values comparable to established antibiotics .

Neuropharmacological Assessment

A study conducted at a leading university explored the neuropharmacological properties of pyrrolidine compounds through behavioral assays in rodent models. The findings suggested that this compound could reduce anxiety-like behavior significantly when administered at specific dosages . This positions the compound as a candidate for further research in the development of anxiolytic medications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate, and how can intermediates be characterized?

  • The compound is typically synthesized via multi-step reactions, such as condensation of ethyl cyanoacetate with aldehydes (e.g., N-methyl-pyrrole-2-carboxaldehyde) or cyclization of precursors like ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate . Key intermediates are purified using column chromatography or recrystallization and characterized via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), or X-ray crystallography (e.g., SHELX for structural refinement) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Structural validation relies on spectroscopic and crystallographic methods. For example:

  • NMR : Assign peaks for pyrrolidine protons (~1.5–3.5 ppm) and ester carbonyl groups (~170 ppm in 13C^{13}C).
  • X-ray diffraction : Resolve crystal packing and stereochemistry using programs like SHELXL .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Q. What safety precautions are critical when handling this compound in the lab?

  • The compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Use PPE (chemical-resistant gloves, P95/P1 respirators) and work in a fume hood. Avoid drainage contamination due to potential environmental hazards .

Advanced Research Questions

Q. How can reaction yields be optimized for the Buchwald-Hartwig coupling steps involving pyrrolidine derivatives?

  • Optimize ligand-metal systems (e.g., Pd(OAc)2_2 with Xantphos) and reaction parameters (temperature, solvent polarity). Monitor progress via TLC or LC-MS. For sterically hindered intermediates, increase catalyst loading (5–10 mol%) and extend reaction times (24–48 hrs) .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in drug discovery?

  • Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) or molecular docking (AutoDock Vina) to assess interactions with biological targets like WDR5 . Validate predictions with in vitro assays (e.g., enzyme inhibition or SPR analysis) .

Q. How can researchers address contradictions in physicochemical data (e.g., solubility, logP) for this compound?

  • Experimentally determine properties using:

  • HPLC : Measure logP via reverse-phase chromatography.
  • DSC/TGA : Analyze thermal stability and decomposition temperatures.
  • Solubility assays : Test in DMSO, ethanol, or aqueous buffers (pH 1–10) .

Q. What strategies improve the enantiomeric purity of chiral derivatives during synthesis?

  • Employ chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric epoxidation) or use chiral stationary phases (CSPs) in HPLC for resolution. For example, ethyl (2S)-2-(acetyloxy)propanoate can be separated using a Chiralpak AD-H column .

Q. How can degradation products or impurities be identified and quantified?

  • Use LC-MS/MS or GC-MS to detect trace impurities. For example, monitor hydrolytic degradation under acidic/alkaline conditions or oxidative stress (H2 _2O2_2) . Quantify using external calibration curves with >95% accuracy.

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